molecular formula C18H13Cl2P B11999538 Phosphine, bis(2-chlorophenyl)phenyl- CAS No. 66185-98-6

Phosphine, bis(2-chlorophenyl)phenyl-

Cat. No.: B11999538
CAS No.: 66185-98-6
M. Wt: 331.2 g/mol
InChI Key: WUUKPOCGPVEOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, bis(2-chlorophenyl)phenyl- is an organophosphorus compound with the molecular formula C18H13Cl2P It is a phosphine derivative where the phosphorus atom is bonded to two 2-chlorophenyl groups and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, bis(2-chlorophenyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with 2-chlorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(2-chlorophenyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine, bis(2-chlorophenyl)phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, bis(2-chlorophenyl)phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Phosphine, bis(4-chlorophenyl)phenyl-
  • Phosphine, bis(2,4,6-trimethylphenyl)phenyl-
  • Phosphine, bis(2-methylphenyl)phenyl-

Uniqueness

Phosphine, bis(2-chlorophenyl)phenyl- is unique due to the presence of two 2-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Biological Activity

Phosphine, bis(2-chlorophenyl)phenyl- (CAS No. 66185-98-6) is an organophosphorus compound that has garnered interest in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with other phosphine derivatives.

Chemical Structure and Properties

Phosphine, bis(2-chlorophenyl)phenyl- has the following chemical characteristics:

PropertyDetails
Molecular Formula C18H13Cl2P
Molecular Weight 331.2 g/mol
IUPAC Name bis(2-chlorophenyl)-phenylphosphane
InChI Key WUUKPOCGPVEOMQ-UHFFFAOYSA-N

This compound features a phosphorus atom bonded to two 2-chlorophenyl groups and one phenyl group, which influences its reactivity and interaction with biological systems.

The biological activity of phosphine, bis(2-chlorophenyl)phenyl- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can lead to significant effects on cellular pathways, influencing biochemical processes such as cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine derivatives. For instance, aziridine phosphines and phosphine oxides have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.125 to 100 µM, indicating their effectiveness in inhibiting cell viability .

A notable mechanism observed was the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds derived from phosphines exhibited increased ROS levels compared to untreated controls, suggesting a potential pathway for therapeutic applications .

Antibacterial Activity

Phosphine compounds have also been investigated for their antibacterial properties. Studies indicate moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The antibacterial efficacy is often compared with standard antibiotics, revealing that certain phosphine derivatives could serve as potential alternatives or adjuncts in antibiotic therapy .

Comparative Analysis

When comparing phosphine, bis(2-chlorophenyl)phenyl- with other similar compounds, it is essential to note the influence of substituents on biological activity. For example:

  • Phosphine, bis(4-chlorophenyl)phenyl- : Exhibits different reactivity profiles due to the position of chlorine substituents.
  • Phosphine oxides : Generally show higher biological activity than their phosphine counterparts due to increased polarity and solubility .

Case Studies

  • Aziridine Phosphines : In a study evaluating aziridine phosphines' anticancer potential, researchers found that specific derivatives significantly inhibited cell growth in HeLa cells while inducing apoptosis through ROS-mediated pathways .
  • Antibacterial Efficacy : Another study assessed the antibacterial properties of phosphine derivatives against clinical isolates of Staphylococcus aureus, demonstrating comparable efficacy to traditional antibiotics .

Properties

CAS No.

66185-98-6

Molecular Formula

C18H13Cl2P

Molecular Weight

331.2 g/mol

IUPAC Name

bis(2-chlorophenyl)-phenylphosphane

InChI

InChI=1S/C18H13Cl2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H

InChI Key

WUUKPOCGPVEOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.